2-((5-(4-(1-naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core linked via a thioether group to a piperazine moiety substituted with a 1-naphthoyl group. The acetamide side chain is functionalized with a 2-methoxyethyl group. The 2-methoxyethyl group may enhance solubility compared to alkyl or aryl substituents .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S2/c1-30-14-9-23-19(28)15-31-22-25-24-21(32-22)27-12-10-26(11-13-27)20(29)18-8-4-6-16-5-2-3-7-17(16)18/h2-8H,9-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNZCMDOPPGURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(1-naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The unique structural features of this compound, including a naphthoyl group, a piperazine ring, and a thiadiazole moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 413.5 g/mol. The structure incorporates multiple functional groups that are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂S₂ |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1105224-93-8 |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In studies evaluating the minimum inhibitory concentrations (MICs), derivatives similar to this compound demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In one study, the synthesized compounds were tested against a panel of microorganisms using the serial dilution method in Mueller-Hinton broth. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating various signaling pathways associated with cell proliferation and survival.
The proposed mechanism involves the activation of caspases and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins . This dual action leads to increased rates of apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that it may be beneficial in treating inflammatory conditions.
Scientific Research Applications
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action likely involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of synthesized derivatives, minimum inhibitory concentrations (MICs) were determined using the serial dilution method in Mueller-Hinton broth. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well-documented. Research suggests that compounds similar to this one can induce apoptosis in cancer cells by modulating various signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic benefits in treating inflammatory conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits reactivity at the sulfur and nitrogen atoms. Key reactions include:
The electron-deficient nature of the thiadiazole ring facilitates nucleophilic attacks, particularly at the C-2 and C-5 positions . For example, reactions with primary amines yield substituted thiadiazole-amines .
Hydrolysis of the Acetamide Group
The N-(2-methoxyethyl)acetamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 6 h | 2-((5-(4-(1-naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid | 72% |
| Alkaline (NaOH, 2M) | 80°C, 4 h | Sodium salt of the corresponding carboxylic acid | 68% |
The reaction proceeds via cleavage of the amide bond, generating a carboxylic acid or its conjugate base . Kinetic studies indicate pseudo-first-order behavior under dilute acidic conditions .
Oxidation of the Thioether Linkage
The thioether (-S-) group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 3 h | Sulfoxide (-SO-) | 85% |
| mCPBA | DCM, 0°C, 1 h | Sulfone (-SO₂-) | 92% |
Oxidation to sulfone derivatives enhances the compound’s electrophilicity, making it reactive toward Grignard reagents and organolithium compounds .
Piperazine Ring Functionalization
The piperazine moiety undergoes acylation and alkylation:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | N-acetylpiperazine derivative | Enhanced bioavailability |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylpiperazine variant | Solubility modulation |
The naphthoyl group at the piperazine nitrogen stabilizes the ring against ring-opening reactions but allows for substitutions at the distal nitrogen .
Coupling Reactions at the Thiadiazole Core
The thiadiazole sulfur participates in cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-thiadiazole hybrid | 65% |
| Sonogashira Coupling | CuI, PdCl₂, PPh₃, NEt₃, THF | Alkynyl-thiadiazole conjugate | 58% |
These reactions enable structural diversification for pharmacological optimization .
Stability Under Thermal and Photolytic Conditions
Stability studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Thermal (100°C) | Thiadiazole ring decomposition | 2.5 h |
| UV Light (254 nm) | Naphthoyl group oxidation | 6 h |
Degradation products include naphthoquinone and sulfonic acid derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include compounds with variations in the piperazine substituent, thiadiazole modifications, and acetamide side chains. Below is a comparative analysis:
Table 1: Structural and Physical Property Comparison
Physicochemical Properties
- Melting Points: Analogues with halogenated aryl groups (e.g., 4g, 4h) exhibit higher melting points (180–228°C) compared to non-aromatic substituents (e.g., 4i: 162–164°C), suggesting stronger intermolecular forces in halogenated derivatives .
- Solubility : The 2-methoxyethyl group in the target compound may improve aqueous solubility relative to compounds with alkyl/aryl acetamide substituents (e.g., 5a in has a nitrophenyl group, likely reducing solubility) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1,3,4-thiadiazole-acetamide derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis typically involves coupling substituted 1,3,4-thiadiazole-2-thiols with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in refluxing ethanol). For example, 2-chloro-N-(thiazol-2-yl)acetamide reacts with thiols to form thioether linkages . Adapting this to the target compound requires substituting the thiadiazole core with a 4-(1-naphthoyl)piperazine group and optimizing reaction time, solvent (e.g., glacial acetic acid for cyclization), and stoichiometry. Yields can vary based on substituent steric effects; electron-withdrawing groups on the thiadiazole ring may require longer reaction times .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 173 K) to minimize thermal motion. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures, especially for small molecules. Key steps include data integration with SAINT, absorption correction with SADABS, and refinement with anisotropic displacement parameters. R-factors < 0.05 indicate high precision .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1,3,4-thiadiazole-acetamide derivatives with bulky substituents?
- Methodological Answer : Bulky groups (e.g., naphthoyl) may hinder nucleophilic substitution. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employing phase-transfer catalysts (e.g., TBAB) for biphasic reactions. For example, derivatives with benzylthio substituents achieved 88% yield under optimized reflux conditions . Monitor reaction progress via TLC or HPLC-MS to identify intermediates and adjust stoichiometry dynamically.
Q. What in vitro assays are suitable for evaluating the cytotoxic potential of this compound, and how do structural features influence activity?
- Methodological Answer : Standard assays include:
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to doxorubicin controls.
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
Structural factors: The 1-naphthoyl group enhances lipophilicity, potentially improving membrane permeability. The thiadiazole-thioether moiety may intercalate DNA or inhibit topoisomerases, as seen in analogous compounds .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Steps include:
- Reproducing experiments with standardized protocols (e.g., ATCC cell lines, identical incubation times).
- Validating purity via HPLC (>95%) and characterizing degradation products (LC-MS).
- Performing dose-response curves to rule out solvent toxicity (e.g., DMSO concentrations ≤0.1%). Cross-reference with structurally similar compounds, such as 2-(4-(trifluoromethyl)phenyl)acetamide derivatives, which show consistent cytotoxicity in multiple models .
Q. What computational methods are recommended to predict multi-target pharmacological effects?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like EGFR, PARP, or tubulin. Pharmacophore modeling (e.g., PharmaGist) identifies key interactions (e.g., hydrogen bonding with the acetamide carbonyl). MD simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with kinase profiling panels or SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
